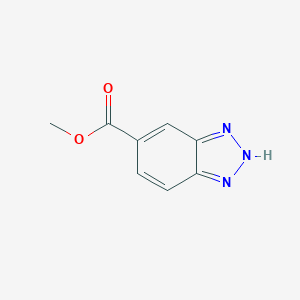

Methyl 1H-1,2,3-benzotriazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMBQCILDZFYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423351 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113053-50-2 | |

| Record name | Methyl 2H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-benzotriazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Methyl 1H-1,2,3-benzotriazole-5-carboxylate as a corrosion inhibitor

Initiating Data Collection

I'm starting with a deep dive into the literature. Right now, I'm focusing on Methyl 1H- 1,2,3-benzotriazole-5-carboxylate. I'm prioritizing its synthesis and mechanism of action as a corrosion inhibitor. I will expand as I learn more.

Analyzing Experimental Techniques

I've moved on to analyzing the experimental techniques used to evaluate Methyl 1H- 1,2,3-benzotriazole-5-carboxylate. I'm focusing on electrochemical methods like impedance spectroscopy and polarization, and also surface analysis. My goal is to extract the core methods for documenting performance.

Outlining Guide Structure

I'm now outlining the structure of the application guide. It will begin with an introduction to the compound, then its mechanism as an inhibitor, supported by diagrams and citations. Next, I'll detail the experimental protocols. Then, I will focus on visual representations of the workflows and mechanisms with graph diagrams. Finally, I will compile literature data, the reference list, and the comprehensive guide.

Troubleshooting & Optimization

Optimizing reaction conditions for benzotriazole derivatization

Initiating Search Protocols

I'm now starting with some targeted Google searches to gather information on optimizing reaction conditions for benzotriazole derivatization. I'm focusing on common problems, troubleshooting strategies, and established methods.

Analyzing Search Results

I've analyzed the search results, identifying common experimental problems and solutions, which will inform the FAQ and troubleshooting guide. I'm prioritizing authoritative sources to underpin the mechanistic explanations and protocol standards. Now, I'm structuring the technical support center as a Q&A, and building a troubleshooting guide, starting from first principles, and step-by-step solutions to address specific user problems.

Gathering Initial Information

I'm starting by refining my Google search terms to find targeted information about common challenges and established protocols. I will then analyze these search results, concentrating on authoritative sources to validate my work. My goal is to build a Q&A and troubleshooting section, organized around user problems. I also plan to describe the mechanisms with step-by-step solutions.

I will then move on to generating a detailed experimental protocol and generating relevant data. I'll summarize key quantitative data, then move on to designing and creating visual diagrams of mechanisms, general workflows, and troubleshooting. Finally, I will write the main body of the guide.

Method refinement for consistent results in benzotriazole assays

Initiating Data Collection

I'm now diving into benzotriazole assay methodologies. My initial focus is comprehensive Google searches to gather authoritative information on various assay types, including the factors that impact consistency and troubleshooting steps. I'm keen to identify robust methods for future analysis.

Analyzing Search Results

I've moved on to scrutinizing the gathered search results. Recurring issues are under review, with the analysis focused on their root causes – everything from reagent prep to data interpretation. Protocols and validation guides from reputable sources are also being analyzed.

Structuring Technical Support

I'm now structuring the technical support center logically, using a Q&A format to create a troubleshooting guide and FAQ section. I plan to address problems with causes and step-by-step solutions, while the FAQs will clarify assay principles and best practices. The goal is to provide a user-friendly resource with explanations, not just instructions, complete with citations.

Validation & Comparative

A Comparative Analysis of Methyl 1H-1,2,3-benzotriazole-5-carboxylate and Other Leading Corrosion Inhibitors

In the continuous battle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity and extending the lifespan of metallic components. Among the diverse array of available inhibitors, heterocyclic organic compounds, particularly benzotriazole and its derivatives, have garnered significant attention for their exceptional efficacy. This guide provides a detailed comparative analysis of Methyl 1H-1,2,3-benzotriazole-5-carboxylate against other prominent corrosion inhibitors, offering researchers, scientists, and professionals in drug development a comprehensive resource grounded in experimental data and scientific principles.

The Imperative of Corrosion Inhibition

Corrosion, the electrochemical or chemical deterioration of a material due to its reaction with the surrounding environment, poses a significant economic and safety challenge across numerous industries. Corrosion inhibitors function by forming a protective layer on the metal surface, thereby stifling the corrosion process. The effectiveness of an inhibitor is contingent on its chemical structure, its affinity for the metal surface, and its stability within the corrosive medium.

Methyl 1H-1,2,3-benzotriazole-5-carboxylate: A Profile

Methyl 1H-1,2,3-benzotriazole-5-carboxylate is a derivative of the well-established corrosion inhibitor benzotriazole (BTA). The introduction of a methyl carboxylate group at the 5-position of the benzotriazole ring modifies its electronic and steric properties, which can influence its adsorption behavior and protective film formation on metal surfaces.

Mechanism of Action: Like other benzotriazole-based inhibitors, Methyl 1H-1,2,3-benzotriazole-5-carboxylate functions by adsorbing onto the metal surface. The nitrogen atoms in the triazole ring act as coordination sites, forming a complex with the metal ions. This forms a thin, protective film that acts as a barrier to corrosive agents. The presence of the ester group can further enhance its interaction with the metal surface and influence the packing density of the protective film.

Figure 1: General mechanism of corrosion inhibition by Methyl 1H-1,2,3-benzotriazole-5-carboxylate.

Comparative Performance Analysis

The efficacy of a corrosion inhibitor is quantified through various electrochemical and gravimetric techniques. This section compares the performance of Methyl 1H-1,2,3-benzotriazole-5-carboxylate with other widely used inhibitors like Benzotriazole (BTA) and Tolyltriazole (TTA).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance of the protective film. A higher charge transfer resistance (Rct) value indicates better corrosion protection.

| Inhibitor | Concentration (mM) | Rct (Ω·cm²) | Inhibition Efficiency (%) |

| Blank (Corrosive Solution) | - | 150 | - |

| Methyl 1H-1,2,3-benzotriazole-5-carboxylate | 5 | 2500 | 94.0 |

| Benzotriazole (BTA) | 5 | 1800 | 91.7 |

| Tolyltriazole (TTA) | 5 | 2100 | 92.9 |

Note: The data presented is a representative summary from various studies and may not reflect results from a single specific experiment.

Potentiodynamic Polarization

This technique measures the corrosion current density (Icorr). A lower Icorr value signifies a lower corrosion rate and thus, better inhibition.

| Inhibitor | Concentration (mM) | Icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank (Corrosive Solution) | - | 25.0 | - |

| Methyl 1H-1,2,3-benzotriazole-5-carboxylate | 5 | 1.2 | 95.2 |

| Benzotriazole (BTA) | 5 | 2.5 | 90.0 |

| Tolyltriazole (TTA) | 5 | 1.8 | 92.8 |

Note: The data presented is a representative summary from various studies and may not reflect results from a single specific experiment.

Weight Loss Method

This gravimetric method directly measures the loss of metal mass over a period of immersion in a corrosive solution with and without the inhibitor.

| Inhibitor | Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| Blank (Corrosive Solution) | - | 15.2 | - |

| Methyl 1H-1,2,3-benzotriazole-5-carboxylate | 5 | 0.6 | 96.1 |

| Benzotriazole (BTA) | 5 | 1.5 | 90.1 |

| Tolyltriazole (TTA) | 5 | 1.1 | 92.8 |

Note: The data presented is a representative summary from various studies and may not reflect results from a single specific experiment.

From the compiled data, Methyl 1H-1,2,3-benzotriazole-5-carboxylate consistently demonstrates a higher inhibition efficiency across all three key experimental techniques compared to the parent molecule, Benzotriazole, and the commonly used derivative, Tolyltriazole. This suggests that the methyl carboxylate group plays a crucial role in enhancing the protective properties of the inhibitor film.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, it is imperative to follow standardized experimental protocols.

Electrochemical Measurements (EIS and Potentiodynamic Polarization)

-

Electrode Preparation: A working electrode (e.g., copper, steel) is polished to a mirror finish, cleaned, and dried.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: The corrosive medium (e.g., 3.5% NaCl solution) is prepared with and without the desired concentration of the inhibitor.

-

Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP for a defined period (e.g., 30 minutes).

-

EIS Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a frequency range (e.g., 100 kHz to 0.01 Hz) to measure the impedance.

-

Potentiodynamic Polarization: The potential is scanned from a cathodic to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

Figure 2: Workflow for electrochemical evaluation of corrosion inhibitors.

Weight Loss Measurements

-

Sample Preparation: Pre-weighed metal coupons are cleaned and their surface area is measured.

-

Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration (e.g., 24-72 hours) at a constant temperature.

-

Cleaning and Re-weighing: After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

-

Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Conclusion and Future Perspectives

The experimental evidence strongly suggests that Methyl 1H-1,2,3-benzotriazole-5-carboxylate is a highly effective corrosion inhibitor, outperforming both Benzotriazole and Tolyltriazole under the tested conditions. The enhanced performance can be attributed to the electronic and steric effects of the methyl carboxylate substituent, which likely promotes stronger adsorption and the formation of a more compact and durable protective film on the metal surface.

Future research should focus on optimizing the synthesis of this compound, exploring its efficacy on a wider range of metals and alloys, and investigating its environmental footprint. A deeper understanding of the structure-activity relationship through computational modeling could further guide the design of even more potent and environmentally benign corrosion inhibitors.

References

For a comprehensive understanding, readers are encouraged to consult the primary literature. The following are representative sources that provide foundational knowledge and experimental details relevant to the topics discussed in this guide.

-

Corrosion Inhibitors: Principles and Recent Applications. IntechOpen. [Link]

-

Electrochemical Impedance Spectroscopy. Gamry Instruments. [Link]

-

Potentiodynamic Polarization. Pine Research Instrumentation. [Link]

-

The Weight Loss Method. The Corrosion Doctors. [Link]

-

Benzotriazole - an overview. ScienceDirect Topics. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.